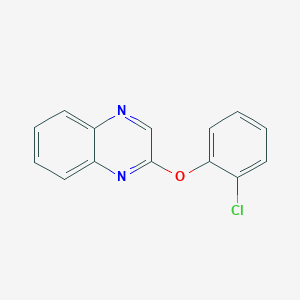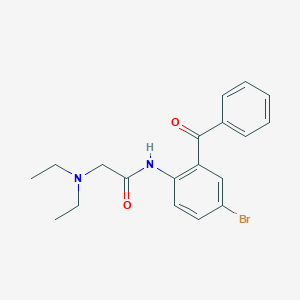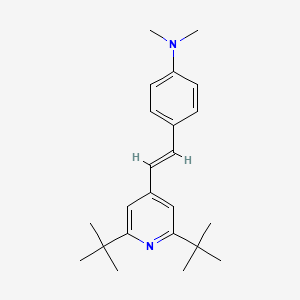
1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the molecular weight of 267.05 . It is also known as 1-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-one . It is typically stored at room temperature and has a physical form of a liquid .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and an ethanone group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone” is a colorless to yellow to brown liquid or low melting solid . It has a molecular weight of 267.05 .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone has been utilized in the synthesis of various medicinal compounds. Liszkiewicz et al. (2006) detailed the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones employing this compound, contributing to research in anxiolytic activity (Liszkiewicz et al., 2006). Similarly, Golobokova et al. (2020) explored the selective synthesis of functionally substituted 1,2,3-triazoles, using a related compound for the bromination process (Golobokova et al., 2020).
Chemical Synthesis and Characterization
In chemical synthesis, Hessien et al. (2009) reported the interaction of a similar compound with various chemicals, leading to the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, which showed potential anticancer properties (Hessien et al., 2009). Lukáč and Mohapatra (1992) described the synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, a related compound, showcasing the diversity in synthetic applications of these chemicals (Lukáč & Mohapatra, 1992).
Molecular Studies and Drug Design
Rasool et al. (2021) synthesized new chalcones from substituted aldehydes and fluorinated acetophenone, showing strong interaction with Salmon sperm DNA and revealing their potential in drug discovery (Rasool et al., 2021). Pervaram et al. (2017) synthesized novel 1,2,3-triazole derivatives for antimicrobial applications, indicating the compound's role in the development of new antimicrobial agents (Pervaram et al., 2017).
Catalysis and Material Science
Gordon et al. (2022) reported on the Cu(II)-photocatalysed hydrocarboxylation of imines utilizing CO2, where related compounds were used in the synthesis of amino acids, highlighting its role in green chemistry applications (Gordon et al., 2022). Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using a similar compound, showing its utility in synthetic organic chemistry (Atemnkeng et al., 2003).
Mecanismo De Acción
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for “1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone” could involve further exploration of its potential uses in various chemical reactions, given its functional groups. Additionally, its safety profile suggests that careful handling is necessary when working with this compound .
Propiedades
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSXDIQXFKLGCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)
![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)
![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)
![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)
![N-(4-chlorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2358569.png)
![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)
![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2358578.png)
